molecular formula C9H20N2O B2920899 1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol CAS No. 953747-88-1

1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol

Cat. No. B2920899
CAS RN: 953747-88-1
M. Wt: 172.272
InChI Key: YGYKZDYJRMQTLF-UHFFFAOYSA-N
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Description

“1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol” is a chemical compound with the CAS Number: 953747-88-1 . It has a molecular weight of 172.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol” is represented by the formula C9H20N2O . This indicates that the compound consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol” is a solid at room temperature . It has a molecular weight of 172.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Bioactive Peptides from Milk Proteins

Bioactive peptides, which are released through hydrolytic reactions such as those catalyzed by digestive enzymes, directly influence various biological processes including behavioral, gastrointestinal, hormonal, immunological, neurological, and nutritional responses. The peptides derived from the amino acid sequences of milk proteins have shown significant promise in evoking a wide range of biological activities. Their potential application in improving consumer safety through antimicrobial properties and in healthcare as therapeutic agents for infection treatment or disease prevention has been recognized. The development of commercial products incorporating bioactive peptides from casein fractions, used as dietary and pharmaceutical supplements, exemplifies their commercial viability and therapeutic value (Clare & Swaisgood, 2000).

2,4-D Herbicide Toxicity Research

Research on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide in agricultural and urban settings, has rapidly advanced. A review of data available in the Web of Science (WoS) provided insights into the specific characteristics of 2,4-D toxicity and mutagenicity. The USA leads in publication volume and centrality on this topic, with significant contributions also coming from Canada and China. Areas of focus include occupational risk, neurotoxicity, resistance to herbicides, effects on non-target aquatic species, and molecular imprinting. Future research directions are expected to emphasize molecular biology, particularly gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation studies. This scientometric analysis aims to identify trends and gaps in 2,4-D toxicology and mutagenicity research to guide future efforts (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).

Applications of Ninhydrin Reaction

The ninhydrin reaction, discovered in 1910, has been extensively applied in the detection, isolation, and analysis of compounds across a broad spectrum of disciplines including agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences. This reaction is distinctive for producing a soluble chromophore, Ruhemann's purple (RP), upon reaction with primary amino groups, facilitating the analysis of amino acids, peptides, proteins, and even ammonia. Its versatility has been enhanced through adaptations such as acid, alkaline, and fluorogenic ninhydrin reagents. Understanding the multifaceted ninhydrin reactions can improve this analytical technique's utility across various scientific fields (Friedman, 2004).

Milk Peptides and Health

Bioactive milk peptides have emerged as significant players in promoting health and disease prevention. Identified within the sequences of native milk proteins, these peptides exert a profound influence on several physiological processes, including those related to behavior, digestion, immunity, and nutrition. Their release through enzymatic hydrolysis highlights their potential in dietary supplements and the development of functional foods with enhanced safety and therapeutic benefits. The exploration of bioactive peptides in commercial products, like phosphopeptides from casein, underscores their potential in the nutritional and pharmaceutical industries (Clare & Swaisgood, 2000).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8-2-4-11(5-3-8)7-9(12)6-10/h8-9,12H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYKZDYJRMQTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol

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